N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide
Description
N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused triazolothiazole core. The compound is characterized by:
- A 4-fluorophenyl substituent at position 2 of the triazolothiazole ring, enhancing lipophilicity and metabolic stability.
- A 2,4,6-trimethylbenzene sulfonamide group linked via an ethyl chain, contributing to solubility modulation and target binding affinity.
This compound is synthesized through multi-step reactions involving Friedel-Crafts acylation, hydrazide formation, and cyclization, as evidenced by analogous pathways in related triazole derivatives . Its structural confirmation relies on spectral techniques such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy, which identify key functional groups (e.g., C=S at 1243–1258 cm⁻¹, NH stretching at 3150–3319 cm⁻¹) and tautomeric behavior .
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2S2/c1-13-11-14(2)20(15(3)12-13)31(28,29)24-10-9-19-16(4)27-22(30-19)25-21(26-27)17-5-7-18(23)8-6-17/h5-8,11-12,24H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGDXDJISJEDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=C(N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide typically involves a multi-step process. One efficient methodology involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized triazolothiazoles with excellent efficiency.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can have varied applications depending on their chemical properties.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing triazole and thiazole rings. These compounds exhibit activity against various bacterial strains and fungi. For instance:
- Mechanism of Action : The presence of the triazole ring enhances the ability to disrupt cell membrane integrity and inhibit cell wall synthesis.
- Case Studies : Compounds similar to N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide have demonstrated significant activity against Gram-positive and Gram-negative bacteria in vitro .
Anticancer Properties
The anticancer potential of this compound has been investigated through various assays:
- Cell Lines Tested : The compound has shown promising results against breast cancer cell lines (e.g., MCF7) and other types such as HCT116 and HeLa.
- Inhibition Studies : Studies reported IC50 values below 100 μM for several derivatives of similar structures . This indicates a strong potential for further development into therapeutic agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of compounds like this compound. Key factors influencing activity include:
Mechanism of Action
The mechanism of action of N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The triazole and thiazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of their activity. The sulfonamide group can also interact with specific binding sites, enhancing the compound’s selectivity and potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below contrasts the target compound with structurally related molecules from the literature:
Key Observations:
- Triazole vs.
- Substituent Effects : The 2,4,6-trimethylbenzenesulfonamide group in the target compound improves solubility relative to the 2,4-difluorophenyl derivatives (compounds [7–9]), which may reduce metabolic clearance .
- Tautomerism : Unlike the thione-thiol tautomerism observed in compounds [7–9], the target compound’s fused triazolothiazole core stabilizes the thione form, as indicated by IR data .
Pharmacological and Physicochemical Properties
Limited pharmacological data are available for the target compound. However, analogs with sulfonamide groups and fluorinated aryl substituents demonstrate:
- Kinase Inhibition : Sulfonamide-linked triazoles inhibit kinases (e.g., p38 MAPK) via sulfonyl group interactions with ATP-binding pockets .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, as seen in compound [2-(4-fluorophenyl)-imidazo[2,1-b]thiazole derivatives .
- Solubility: The trimethylbenzenesulfonamide moiety likely enhances aqueous solubility (>50 µg/mL) compared to non-sulfonamide analogs.
Biological Activity
N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological implications, and relevant case studies.
Structural Overview
The compound features a unique combination of a triazole and thiazole moiety along with a sulfonamide functional group. The presence of these structural elements contributes significantly to its biological properties.
| Structural Feature | Description |
|---|---|
| Triazole | A five-membered ring containing three nitrogen atoms; known for various pharmacological activities. |
| Thiazole | A five-membered ring containing both sulfur and nitrogen; enhances biological interactions. |
| Sulfonamide | A functional group known for its antimicrobial properties and role as enzyme inhibitors. |
The biological activity of this compound primarily stems from its ability to act as an enzyme inhibitor. It interacts with specific enzymes and receptors through:
- Hydrogen Bonding : Facilitates binding to target proteins.
- Hydrophobic Interactions : Enhances stability and specificity of the interaction.
These interactions can alter the conformation of enzymes, leading to inhibition of their activity. This mechanism is crucial for its potential applications in treating various diseases.
Anticancer Activity
Preclinical studies have indicated that the compound exhibits significant anticancer properties. Research shows that it can induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
The compound has demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. In vitro studies reported that it was significantly more effective than traditional antibiotics like ampicillin against drug-resistant strains .
Anti-inflammatory Properties
The sulfonamide group enhances the compound's ability to inhibit inflammatory pathways. Studies have shown that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Case Studies
- Anticancer Efficacy : A study evaluated the compound's effects on various cancer cell lines (e.g., breast and lung cancer). Results showed a reduction in cell viability by up to 70% at specific concentrations, indicating strong anticancer potential .
- Antimicrobial Testing : In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
- In Vivo Anti-inflammatory Study : Animal models treated with the compound showed a significant decrease in edema compared to control groups, supporting its anti-inflammatory claims .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be characterized?
The compound is synthesized via multi-step condensation and cyclization reactions. A typical approach involves:
- Step 1 : Reacting 4-fluoro-substituted phenyl precursors with thiourea derivatives to form the triazolo[3,2-b][1,3]thiazole core. This step often employs bromo-diethylmalonate or oxalyl chloride as cyclizing agents .
- Step 2 : Introducing the sulfonamide moiety via nucleophilic substitution using 2,4,6-trimethylbenzenesulfonamide.
- Characterization : Key intermediates are verified using /-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (for crystalline intermediates) .
Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?
- HPLC-MS : To assess purity (>95%) and detect trace impurities (e.g., unreacted sulfonamide precursors) .
- Single-crystal X-ray diffraction : Resolves ambiguities in stereochemistry, particularly for the triazolo-thiazole heterocycle .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, crucial for storage and handling protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can model nonlinear relationships between reaction time and yield .
- Flow chemistry : Continuous-flow systems enhance reproducibility and safety for exothermic steps (e.g., cyclization reactions) .
- Heuristic algorithms : Bayesian optimization or genetic algorithms can predict optimal reagent ratios, reducing trial-and-error experimentation .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Core modifications : Substitute the 4-fluorophenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to evaluate electronic effects on bioactivity .
- Sulfonamide variations : Replace 2,4,6-trimethylbenzene with sterically hindered aryl groups to study steric effects on target binding .
- Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase or protease panels) to correlate structural changes with activity .
Q. How can computational methods aid in predicting the compound’s pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., cytochrome P450 enzymes) to predict metabolic stability .
- ADMET prediction : Tools like SwissADME estimate logP, solubility, and blood-brain barrier permeability based on the compound’s lipophilic sulfonamide and heterocyclic motifs .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Off-target profiling : Use proteome-wide affinity chromatography to identify nonspecific binding partners that may explain divergent results .
Methodological Considerations
Q. How can researchers mitigate degradation during long-term storage?
- Lyophilization : Freeze-dry the compound in amber vials under inert gas (N or Ar) to prevent oxidation of the thiazole sulfur .
- Stability-indicating assays : Monitor degradation via LC-MS every 3–6 months, focusing on sulfonamide hydrolysis or triazole ring oxidation .
Q. What are best practices for designing derivatives with improved solubility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
